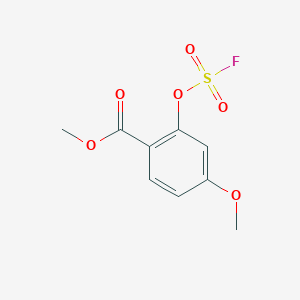![molecular formula C12H12FN7 B2651749 N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286725-44-7](/img/structure/B2651749.png)
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrimidine derivatives, specifically triazolopyrimidines . Pyrimidine is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. It is a vital part of living organisms and plays a crucial role in various biological procedures . Triazolopyrimidines are a subclass that includes a triazole ring fused to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring fused with a triazole ring, an ethyl group at the N5 position, and a 4-fluorophenyl group at the N7 position . The presence of these functional groups can significantly influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present and the reaction conditions. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and derivatizations .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A series of pyrimidine derivatives, including those similar to N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, have been synthesized and evaluated for their biological activities. For example, Gorle et al. (2016) developed derivatives with significant larvicidal activity against mosquito larvae, indicating potential applications in vector control and disease prevention (Gorle et al., 2016). Similarly, Massari et al. (2017) reported the efficient synthesis of triazolopyrimidine derivatives with promising inhibitory effects on influenza virus RNA polymerase, showcasing their potential as antiviral agents (Massari et al., 2017).
Antimicrobial and Antitumor Potential
Compounds structurally related to this compound have been explored for their antimicrobial and antitumor properties. Gomha et al. (2017) synthesized a novel compound exhibiting high potency against human lung and hepatocellular carcinoma cell lines, suggesting the potential of such derivatives in cancer therapy (Gomha, Muhammad, & Edrees, 2017). Furthermore, Mostafa et al. (2008) created new triazolopyrimidine derivatives with notable antibacterial and antifungal activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa, Hussein, Radwan, & Kfafy, 2008).
Green Chemistry and Synthetic Approaches
Innovative synthetic methodologies have been developed to prepare triazolopyrimidine derivatives. Khaligh et al. (2020) introduced an efficient and eco-friendly synthesis using a novel additive, demonstrating the application of green chemistry principles in the preparation of such compounds (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-N-ethyl-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7/c1-2-14-12-16-10(9-11(17-12)19-20-18-9)15-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H3,14,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLWALGRHISJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
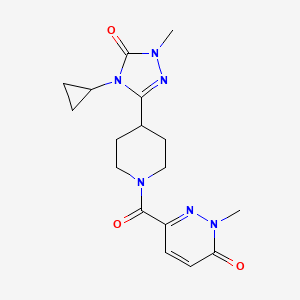
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2651669.png)
![2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2651670.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)
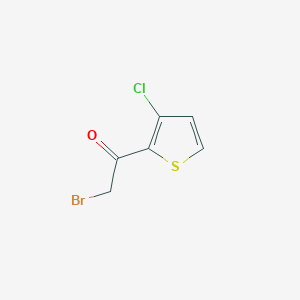

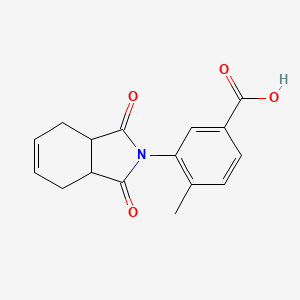

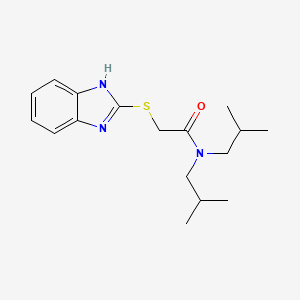
![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)
